![molecular formula C21H22N2O3 B7715069 N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide](/img/structure/B7715069.png)
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
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Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential in cancer therapy. This compound is a member of the benzamide family and is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).
Scientific Research Applications
Antimicrobial Properties
The hydroxyquinoline moiety in this compound contributes to its antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. By disrupting microbial cell membranes or interfering with essential enzymes, it could serve as a novel therapeutic option against drug-resistant pathogens .
Anticancer Potential
The benzamide portion of the molecule suggests potential anticancer properties. Benzamides are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Targeting HDACs can lead to cell cycle arrest and apoptosis in cancer cells. Investigating the effects of this compound on specific cancer types could yield promising results .
Neuroprotective Effects
Given the presence of the quinoline ring, researchers have explored the neuroprotective properties of similar compounds. Quinolines have been linked to neuroprotection through mechanisms such as antioxidant activity, inhibition of neuroinflammation, and modulation of neurotransmitter systems. Investigating whether N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide exhibits similar effects could be valuable .
Metal Chelation and Coordination Chemistry
The hydroxyquinoline scaffold is well-known for its metal-binding capabilities. Researchers have used similar ligands for metal chelation and coordination chemistry. This compound could potentially form stable complexes with transition metals, which might find applications in catalysis, drug delivery, or imaging agents .
Photophysical Properties
Exploring the photophysical behavior of this compound could reveal interesting insights. The combination of the quinoline and benzamide moieties may lead to unique fluorescence properties. Researchers could investigate its emission spectra, quantum yield, and potential applications in sensors or imaging probes .
properties
IUPAC Name |
2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-23(21(25)17-9-5-7-11-19(17)26-2)14-16-13-15-8-4-6-10-18(15)22-20(16)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYFYYUWHYCBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide |
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